N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-19-8-5-6-11-22(19)18-29-26(33)21-13-16-32(17-14-21)25-23(12-7-15-28-25)27-30-24(31-34-27)20-9-3-2-4-10-20/h2-12,15,21H,13-14,16-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVNEZCUUQELSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the piperidine ring is introduced. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have demonstrated significant anticancer properties. In a study involving N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, one derivative exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that similar structural motifs in N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide could yield effective anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol derivatives showed promising results against bacterial strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited good efficacy in antimicrobial assays . Given the presence of oxadiazole in the target compound, similar antimicrobial properties could be anticipated.
Pharmacological Studies
Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic efficacy of new compounds. The synthesis of various derivatives has been documented to enhance solubility and bioavailability—critical factors for drug formulation . This is particularly relevant for compounds targeting specific receptors or pathways in disease processes.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions of compounds with biological targets. The computational modeling of N-(pyridinyl)-oxadiazole derivatives has shown favorable interactions with target proteins involved in cancer pathways . Such studies are crucial in optimizing the design of new drugs based on the compound's structure.
Synthesis and Characterization
The synthesis of this compound involves complex organic reactions that can be characterized using advanced techniques like NMR spectroscopy and mass spectrometry . Characterization ensures that the synthesized compound meets the desired purity and structural integrity for further biological evaluation.
Data Table: Overview of Applications
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to .
Key Observations:
Substituent Effects on Solubility :
- The 3-ethoxybenzyl group in ’s compound likely enhances aqueous solubility compared to the target’s 2-methylbenzyl group .
- The trifluoromethyl group in Compound 7 () introduces hydrophobicity but improves metabolic stability .
Biological Activity Trends: Compound 7 () demonstrates GLP-1 receptor modulation, suggesting that the piperidine-4-carboxamide-oxadiazole scaffold is pharmacologically versatile .
Synthetic Accessibility :
- Compound 7 () was synthesized in 89% yield via straightforward coupling, whereas ’s analogs required more complex routes (57–61% yields) .
Therapeutic Potential
Biological Activity
N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups, including:
- Pyridine ring : Contributes to its basic properties and potential interactions with biological targets.
- Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Methylphenyl group : Enhances lipophilicity and may influence the compound's interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and pyridine rings are likely involved in binding to enzymes or receptors that play crucial roles in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing cellular responses.
Antimicrobial Properties
Research indicates that derivatives of similar compounds exhibit significant antimicrobial activity. For instance:
| Compound | Activity Type | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| N-(piperidinyl) derivatives | Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |
| N-acylpiperidines | Antifungal | 3.125 - 100 | Candida albicans, Pseudomonas aeruginosa |
The compound's structural features suggest it may also possess similar antimicrobial properties due to the presence of the oxadiazole ring, which has been linked to enhanced activity against various pathogens .
Anticancer Activity
Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation by targeting specific signaling pathways.
Case Studies
- Study on Oxadiazole Derivatives : A study investigated several oxadiazole-containing compounds for their anticancer properties. Results indicated that modifications at the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various piperidine derivatives, demonstrating that certain substitutions led to increased potency against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves oxadiazole ring formation followed by coupling reactions to attach the pyridine-piperidine and substituted benzyl moieties. Key steps include:
Q. Critical reaction conditions :
Yield optimization : Chromatographic purification (e.g., silica gel column) is essential to isolate the final compound with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine carboxamide protons at δ 3.1–3.5 ppm; oxadiazole aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₈H₂₇N₅O₂: 466.2234) .
- HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to assess pharmacological potential?
- In vitro binding assays : Screen for target affinity (e.g., FLAP inhibitors with IC₅₀ <10 nM in human whole blood) .
- Cellular efficacy : Measure inhibition of inflammatory mediators (e.g., LTB₄ synthesis IC₅₀ <100 nM) .
- Solubility and metabolic stability : Use hepatic microsome assays (e.g., rat/human liver microsomes) to predict pharmacokinetics .
Advanced Research Questions
Q. How can SAR studies guide optimization of pharmacokinetic and pharmacodynamic properties?
Q. SAR Data Example :
| Modification | Effect on FLAP IC₅₀ | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| 3-Phenyl-oxadiazole | 8 nM | 3.2 hours | |
| 4-Methyl-piperidine | 12 nM | 4.5 hours |
Q. What experimental strategies resolve contradictions between in vitro binding and in vivo efficacy?
- Pharmacokinetic bridging : Correlate plasma exposure (AUC) with target engagement using ex vivo whole-blood assays .
- Dose-response modeling : Linear regression of dose vs. LTB₄ inhibition in murine models predicts human efficacious doses .
- Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs (e.g., brain for CNS targets) .
Case Study : ADX47273 (mGlu5 PAM) showed weak in vitro binding (Ki = 4.3 µM) but potent in vivo efficacy (MED = 30 mg/kg) due to high brain penetration .
Q. What computational methods enhance rational design of selective analogs?
- Molecular docking : Predict binding poses with FLAP or mGlu5 using crystal structures (PDB: 2Q7M for FLAP) .
- QSAR models : Relate logP and polar surface area (PSA) to blood-brain barrier penetration (optimal PSA <90 Ų) .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG <1 kcal/mol for favorable modifications) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
